Cas no 953142-16-0 (2-chloro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
2-chloro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide
- F5017-0098
- 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
- 2-chloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
- 953142-16-0
- 2-chloro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
- AKOS024489993
-
- Inchi: 1S/C15H23ClN2O2S/c1-12(2)18-9-7-13(8-10-18)11-17-21(19,20)15-6-4-3-5-14(15)16/h3-6,12-13,17H,7-11H2,1-2H3
- InChI Key: UUOGATSNPMMFAB-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1S(NCC1CCN(C(C)C)CC1)(=O)=O
Computed Properties
- Exact Mass: 330.1168768g/mol
- Monoisotopic Mass: 330.1168768g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 57.8Ų
2-chloro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5017-0098-2μmol |
2-chloro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
953142-16-0 | 2μmol |
$85.5 | 2023-09-10 | ||
| Life Chemicals | F5017-0098-5μmol |
2-chloro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
953142-16-0 | 5μmol |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5017-0098-10μmol |
2-chloro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
953142-16-0 | 10μmol |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5017-0098-20μmol |
2-chloro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
953142-16-0 | 20μmol |
$118.5 | 2023-09-10 | ||
| Life Chemicals | F5017-0098-1mg |
2-chloro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
953142-16-0 | 1mg |
$81.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0098-2mg |
2-chloro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
953142-16-0 | 2mg |
$88.5 | 2023-09-10 | ||
| Life Chemicals | F5017-0098-3mg |
2-chloro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
953142-16-0 | 3mg |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5017-0098-4mg |
2-chloro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
953142-16-0 | 4mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0098-5mg |
2-chloro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
953142-16-0 | 5mg |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5017-0098-10mg |
2-chloro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
953142-16-0 | 10mg |
$118.5 | 2023-09-10 |
2-chloro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-chloro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide
Introduction to 2-chloro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide (CAS No. 953142-16-0)
2-chloro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide, identified by the CAS number 953142-16-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly its chloro-substituted benzene ring and the piperidine moiety, contribute to its unique chemical properties and make it a promising candidate for further exploration in medicinal chemistry.
The molecular structure of 2-chloro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide consists of a benzene ring substituted with a chlorine atom at the 2-position, a sulfonamide group at the 1-position, and an N-substituent that links to a propyl group attached to a piperidine ring. This complex arrangement not only influences its reactivity but also its potential interactions with biological targets. The presence of the piperidine ring, in particular, is noteworthy as it is frequently incorporated into pharmacophores due to its ability to enhance binding affinity and selectivity in drug design.
In recent years, there has been a growing interest in sulfonamide derivatives as they exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 2-chloro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide has been studied for its potential role in modulating various biological pathways. Preliminary studies suggest that this molecule may interact with specific enzymes and receptors, making it a valuable scaffold for developing novel therapeutic agents.
One of the most compelling aspects of this compound is its structural versatility, which allows for modifications that can fine-tune its biological activity. Researchers have been exploring derivatives of 2-chloro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide to optimize its pharmacokinetic properties and reduce potential side effects. The chloro-substituent on the benzene ring, for instance, can influence both the solubility and metabolic stability of the molecule, while the propyl group attached to the piperidine ring can enhance binding interactions with target proteins.
The sulfonamide group itself is a key feature that contributes to the biological activity of this compound. Sulfonamides are known for their ability to act as competitive inhibitors of enzymes by forming stable covalent bonds with their active sites. This property makes them effective against a broad spectrum of pathogens and has led to their widespread use in antibiotics and other therapeutic agents. The specific arrangement of atoms in 2-chloro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide may enable it to interact with unique targets that are not affected by other sulfonamide derivatives.
Recent advancements in computational chemistry have facilitated the rapid screening of compounds like 2-chloro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide for potential biological activity. Molecular docking studies have shown that this molecule can bind effectively to several protein targets relevant to diseases such as cancer and inflammation. These findings have prompted further investigation into its mechanism of action and potential therapeutic applications.
In addition to its pharmaceutical applications, 2-chloro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide has also shown promise in materials science research. Its unique structural features make it a candidate for developing new types of polymers and coatings with enhanced durability and functionality. The ability to modify its chemical properties allows researchers to tailor its physical characteristics for specific industrial uses.
The synthesis of 2-chloro-N-{1-(propan-2-ylylmethyl)piperidin 4 ylmethane benzene 1 sulfon amide (CAS No 953142 16 0) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity, making it feasible for large-scale production if needed. The process typically begins with the preparation of key intermediates such as propylamine derivatives and chlorobenzene compounds, which are then coupled through nucleophilic substitution reactions.
The role of catalysts and reagents in these reactions is critical for achieving optimal results. Transition metal catalysts have been particularly effective in facilitating cross-coupling reactions that form the core structure of 2-chloro-N-{1-(propan 2 yl piperidin 4 ylmethyl}benzene 1 sulfon amide (CAS No 953142 16 0). These catalysts not only improve reaction efficiency but also allow for cleaner synthesis by minimizing unwanted byproducts.
Eco-friendly synthetic routes have also been explored to reduce the environmental impact of producing this compound. Green chemistry principles emphasize the use of sustainable materials and processes that minimize waste and energy consumption. Researchers have investigated alternative solvents and catalytic systems that align with these principles while maintaining high reaction yields.
The analytical characterization of CAS No 953142 16 0 is essential for confirming its identity and purity before further applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to verify its molecular structure and assess impurities. These analytical methods provide detailed information about the compound's chemical composition, which is crucial for quality control purposes.
In conclusion,CAS No:953142 -16 -0 serves as an intriguing subject in pharmaceutical research due to its unique structural features and potential biological activities. Its sulfonamide core combined with functional groups like chlorobenzene rings enhances binding interactions with biological targets while allowing for diverse modifications through synthetic chemistry techniques . Continued exploration into this compound holds promise not only within drug discovery but also across various scientific disciplines where structural versatility meets functional innovation .
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